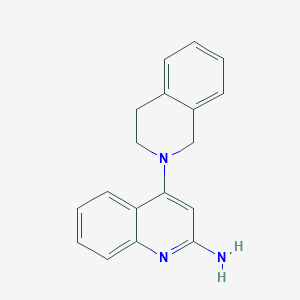
4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine is a complex organic compound that belongs to the class of heterocyclic amines. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical behavior and biological activity. The compound’s unique structure, combining elements of both quinoline and isoquinoline, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which forms the isoquinoline ring system. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, to form the quinoline ring. These reactions require specific catalysts, ligands, and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the choice of solvents, reaction temperatures, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in studying biological systems and interactions.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with additional hydrogen atoms.
Uniqueness
4-(3,4-Dihydro-2(1h)-isoquinolinyl)-2-quinolinamine is unique due to its combined quinoline and isoquinoline structures, which confer distinct chemical and biological properties
Properties
CAS No. |
333723-40-3 |
|---|---|
Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)quinolin-2-amine |
InChI |
InChI=1S/C18H17N3/c19-18-11-17(15-7-3-4-8-16(15)20-18)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H2,19,20) |
InChI Key |
ZWZCUJOGAOTAMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC(=NC4=CC=CC=C43)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
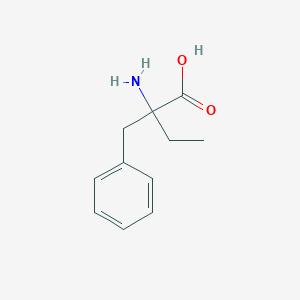
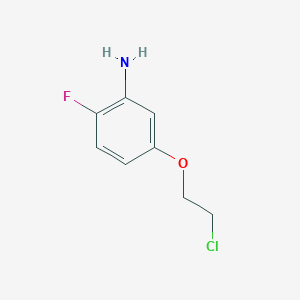
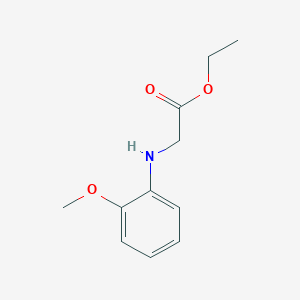
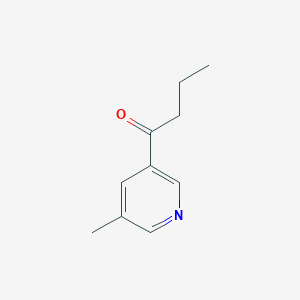
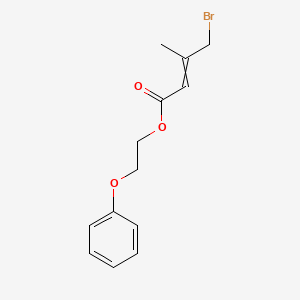
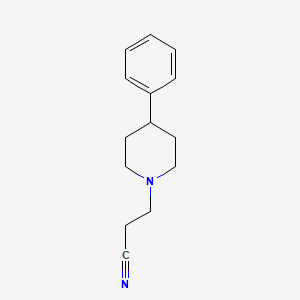
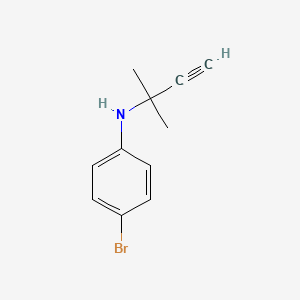
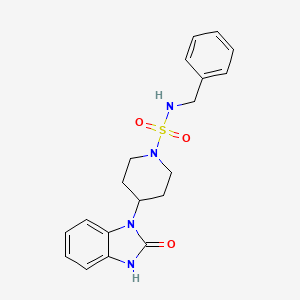
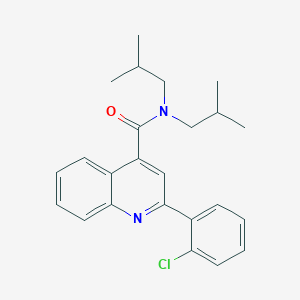
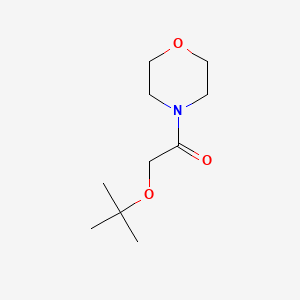
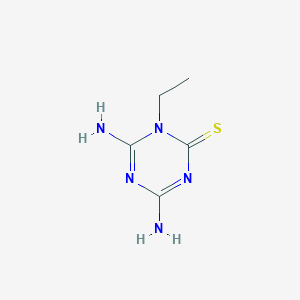
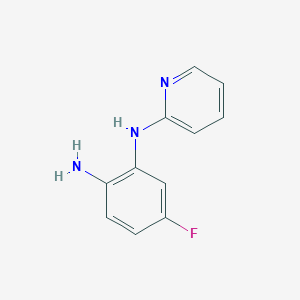
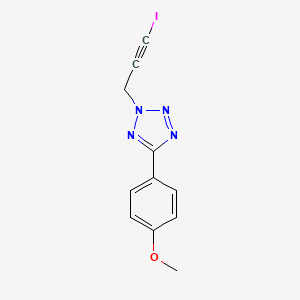
![6-Chloro-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B8524179.png)
